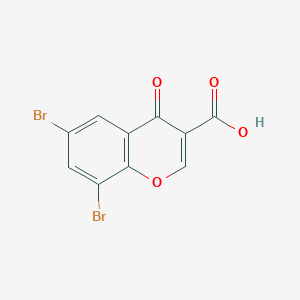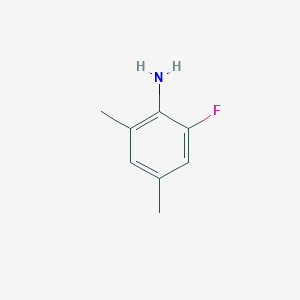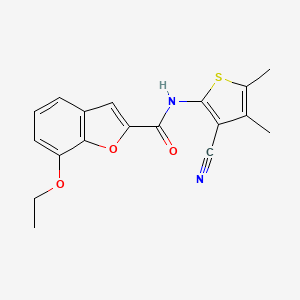
N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide, also known as CTB-011, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in organic chemistry often involves the synthesis and characterization of novel compounds for various applications, including medicinal chemistry and materials science. For example, the synthesis and characterization of new derivatives involving similar structural motifs, such as thiophene and benzofuran, have been reported. These studies provide insights into methodologies that could be applicable for synthesizing and characterizing compounds like N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide (Hassan, Hafez, & Osman, 2014).
Biological Activity
Compounds featuring thiophene and benzofuran cores are often explored for their biological activities. For instance, studies have demonstrated the anti-inflammatory and analgesic properties of bisamides derived from thiophene compounds, indicating the potential for such structures in therapeutic applications (Avakyan et al., 2005). This suggests that This compound could also be investigated for similar pharmacological properties.
Antimicrobial and Antitumor Evaluation
Research has extended into the evaluation of structurally related compounds for antimicrobial and antitumor activities. For example, novel synthesis approaches for heterocyclic compounds derived from thiophene have shown promising results in antitumor evaluations, indicating the potential use of This compound in cancer research (Shams et al., 2010).
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-4-22-14-7-5-6-12-8-15(23-16(12)14)17(21)20-18-13(9-19)10(2)11(3)24-18/h5-8H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKAISYXYAVWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2837073.png)
![N-[2-(benzotriazol-1-yl)-1,2-diphenylethyl]aniline](/img/structure/B2837074.png)
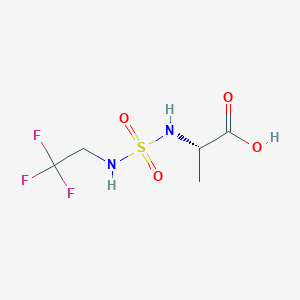

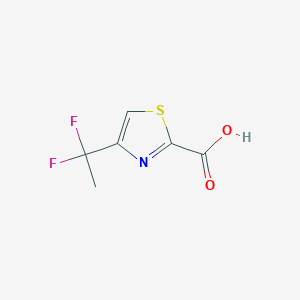
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide](/img/structure/B2837082.png)

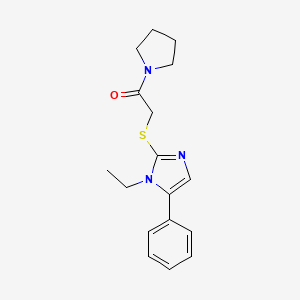
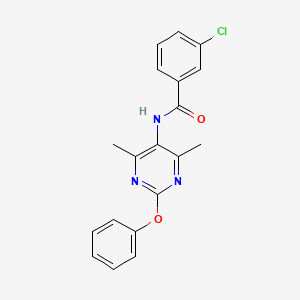
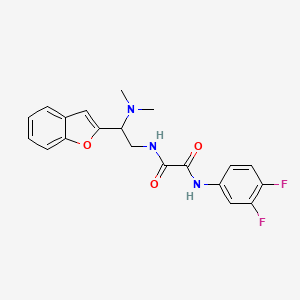
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837090.png)
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2837091.png)
